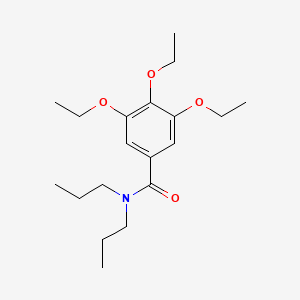![molecular formula C13H8BrClN4S2 B5589303 4-{[(5-bromo-2-thienyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589303.png)
4-{[(5-bromo-2-thienyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-{[(5-bromo-2-thienyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol" belongs to a class of heterocyclic compounds known for their diverse chemical properties and reactivities. This particular compound is significant due to its structural characteristics, involving a triazole ring, which is a feature commonly observed in various organic compounds with potential biological activities.
Synthesis Analysis
The synthesis of similar triazole derivatives typically involves reactions under specific conditions. For instance, Bakr F. Abdel-Wahab et al. (2023) described the synthesis of a related compound involving the reaction of bromo-ketone with a triazole-thiol in ethanol in the presence of triethylamine, yielding a product with a 73% yield, confirmed by X-ray single crystal diffraction and spectral analyses (Abdel-Wahab et al., 2023).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like single-crystal X-ray diffraction. A. Bakheit et al. (2023) performed such an analysis on a structurally related compound, using computational Density Functional Theory (DFT) and Hirshfeld surface analysis to understand the molecule's shape and properties in its crystalline environment (Bakheit et al., 2023).
Chemical Reactions and Properties
These compounds typically undergo various chemical reactions depending on the functional groups present. For example, E. Ashry et al. (2006) investigated the S-alkylation of a related triazole-thiol, revealing insights into the chemical reactivity and possible transformations of such compounds (Ashry et al., 2006).
Physical Properties Analysis
The physical properties of such compounds can be intricate, often characterized using various spectroscopic techniques. In a study by O. Şahin et al. (2014), the physical properties of similar triazole compounds were analyzed using X-ray diffraction and characterized by IR, 1H NMR, and 13C NMR, highlighting the significance of these techniques in understanding the physical aspects of these compounds (Şahin et al., 2014).
Chemical Properties Analysis
Chemical properties are typically explored through reactions and theoretical studies. For instance, M. A. Kaldrikyan et al. (2016) studied the chemical properties of related triazole-thiols through reactions with various reagents, providing insights into their chemical behavior and potential reactivity (Kaldrikyan et al., 2016).
科学的研究の応用
Physicochemical Properties and Synthesis
- Research has explored the synthesis and physicochemical properties of S-derivatives of triazole thiols, investigating their high yield through reactions with bromoalkanes and halogen-containing compounds. These studies contribute to understanding the fundamental chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Biological Activities
- Several studies have focused on the biological activities of triazole derivatives, including antimicrobial, antifungal, and anti-inflammatory properties. These compounds have been tested against a range of microorganisms, showing promising results as potential therapeutic agents. For example, certain derivatives exhibited potent anti-inflammatory activities and significant inhibition of bacterial and fungal growth, comparable to standard drugs (European Journal of Medicinal Chemistry, 2010), (Molecules, 2010).
Antileishmanial Activity
- The antileishmanial activity of triazole derivatives has been theoretically studied using Density Functional Theory (DFT), supporting their potential use in treating Leishmania infections. These findings indicate the broader applicability of triazole derivatives in combating parasitic diseases (Journal of Molecular Structure, 2017).
Corrosion Inhibition
- Triazole thiols have been identified as effective corrosion inhibitors for metals in harsh environments. Studies utilizing electrochemical impedance spectroscopy and potentiodynamic polarization methods have shown that these compounds can significantly protect metal surfaces from corrosion, highlighting their industrial applications in metal preservation and coating technologies (Journal of Molecular Liquids, 2019).
Molecular Structure Analysis
- The molecular and crystal structure analyses of triazole derivatives have been conducted to understand their chemical behavior and interaction mechanisms. These studies provide insight into the design and development of more effective compounds for various applications (Molecular Crystals and Liquid Crystals, 2006).
特性
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN4S2/c14-11-6-5-10(21-11)7-16-19-12(17-18-13(19)20)8-1-3-9(15)4-2-8/h1-7H,(H,18,20)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWBWQVVORBQKS-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC=C(S3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)


![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)

![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)
![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)
![4-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5589266.png)
![2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate](/img/structure/B5589278.png)
![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5589291.png)
![3-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5589298.png)

![2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide](/img/structure/B5589310.png)